Calcein tetraethyl ester
Overview
Description
Calcein tetraethyl ester (CTE) is a powerful fluorescent dye that has been used in a variety of scientific research applications, ranging from biochemical and physiological studies to cell biology and imaging. CTE has been widely used in a range of experiments due to its ability to bind to intracellular proteins and its high fluorescence quantum yield. As a result, CTE has become an invaluable tool for researchers in a variety of fields.
Scientific Research Applications
Cell Viability Testing
Calcein tetraethyl ester is a fluorescent dye that can be transported through the cellular membrane into live cells . This property makes it useful for testing cell viability . It is non-fluorescent and hydrophobic, allowing it to easily permeate live, intact cells . Intracellular esterases then hydrolyze calcein-AM to produce calcein, a hydrophilic, strongly fluorescent compound that is well retained .
Short-term Cell Labeling
In addition to testing cell viability, calcein tetraethyl ester is also used for short-term labeling of cells . The fluorescence of calcein can be used to track the movement and behavior of cells over a short period of time .
Electroporation Studies
Calcein tetraethyl ester has been used in studies investigating the process of electroporation . Electroporation involves the use of a pulsed electric field (PEF) to create pores in the cell membrane . The extraction efficiency of calcein and cell viability can be evaluated as a function of PEF parameters .
Flow Cytometry
The fluorescent properties of calcein make it useful in flow cytometry, a technique used to measure physical and chemical characteristics of cells . Calcein can be used as a fluorescent marker to identify and sort cells based on their characteristics .
Synthesis of Fluorescent Probes
Calcein tetraethyl ester is an intermediate in the synthesis of the fluorescent probe calcein AM . These probes are used in various biological research applications, including cell labeling, cell viability testing, and flow cytometry .
Study of Cell Membrane Permeability
The ability of calcein tetraethyl ester to permeate cell membranes and its subsequent retention within cells after hydrolysis makes it a useful tool for studying cell membrane permeability . Changes in the fluorescence of calcein can indicate changes in membrane permeability .
Mechanism of Action
Target of Action
Calcein tetraethyl ester is primarily used as a fluorescent dye in biological studies . Its primary targets are living cells, specifically their cellular membranes . The compound’s ability to penetrate these membranes makes it valuable for assessing cell viability .
Mode of Action
The mode of action of Calcein tetraethyl ester involves its transportation through the cellular membrane into live cells . Once inside the cell, it is acted upon by nonspecific esterases present within healthy, live cells . This interaction results in the conversion of the non-fluorescent Calcein tetraethyl ester into a fluorescent form .
Biochemical Pathways
Its transformation into a fluorescent form inside the cell indicates that it interacts with esterases, enzymes that hydrolyze ester bonds . This interaction and subsequent fluorescence can be used to assess cell viability, indicating the compound’s involvement in cellular metabolic processes.
Pharmacokinetics
Its ability to penetrate cellular membranes suggests it is readily absorbed by cells . Its transformation into a fluorescent form inside cells indicates metabolic activity
Result of Action
The primary result of Calcein tetraethyl ester’s action is the generation of a fluorescent signal within live cells . This fluorescence is used to assess cell viability, providing a visual indication of living cells . It can also be used for short-term labeling of cells .
properties
IUPAC Name |
ethyl 2-[[5'-[[bis(2-ethoxy-2-oxoethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(2-ethoxy-2-oxoethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O13/c1-5-48-31(43)19-39(20-32(44)49-6-2)17-24-29(41)15-13-27-35(24)52-36-25(18-40(21-33(45)50-7-3)22-34(46)51-8-4)30(42)16-14-28(36)38(27)26-12-10-9-11-23(26)37(47)53-38/h9-16,41-42H,5-8,17-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKMLDYACNCHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCC)CC(=O)OCC)O)O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcein tetraethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.